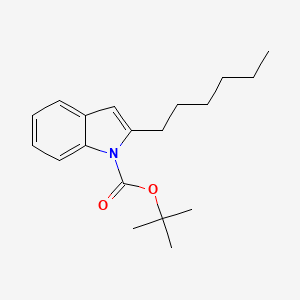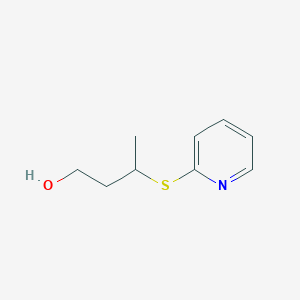
tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate: is a chemical compound with the molecular formula C14H23NO4. It is commonly used in organic synthesis, particularly in the protection of amines. The compound is characterized by the presence of a tert-butyl group and a butoxycarbonyl (Boc) group, which are often used as protecting groups in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate typically involves the reaction of 4-pentynoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at ambient temperature . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate is used as a protecting group for amines during multi-step synthesis. This allows for selective reactions to occur without interference from the amine group .
Biology: In biological research, the compound is used in the synthesis of peptides and proteins. The Boc group protects the amine functionality during peptide bond formation, which is later removed under acidic conditions .
Medicine: In medicinal chemistry, the compound is used in the synthesis of pharmaceutical intermediates. The Boc group is often used to protect amine groups in drug molecules during the synthesis process .
Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty chemicals. It is also used in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate involves the protection of amine groups through the formation of a Boc-protected amine. The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: Similar structure but with a double bond instead of a triple bond.
tert-Butyl 2-((tert-butoxycarbonyl)amino)pentanoate: Similar structure but without the alkyne group.
tert-Butyl 2-((tert-butoxycarbonyl)amino)butanoate: Similar structure but with a shorter carbon chain.
Uniqueness: tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate is unique due to the presence of both the Boc protecting group and the alkyne functionality.
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate |
InChI |
InChI=1S/C14H23NO4/c1-8-9-10(11(16)18-13(2,3)4)15-12(17)19-14(5,6)7/h1,10H,9H2,2-7H3,(H,15,17) |
InChI Key |
DDWQRWTVMFPISJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC#C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine](/img/structure/B12840149.png)

![6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12840157.png)




![(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12840191.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B12840193.png)

![3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12840216.png)



